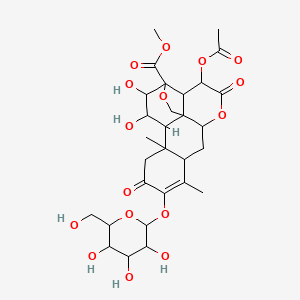

Yadanzioside I

Description

Properties

Molecular Formula |

C29H38O16 |

|---|---|

Molecular Weight |

642.6 g/mol |

IUPAC Name |

methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)44-14)42-10(2)31)23(37)18(36)21(28)27(11,3)6-12(32)19(9)45-25-17(35)16(34)15(33)13(7-30)43-25/h11,13-18,20-23,25,30,33-37H,5-8H2,1-4H3 |

InChI Key |

QVXFIBXCQCYPLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Biological Potential of Yadanzioside I from Brucea javanica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine, is a rich source of bioactive quassinoid compounds. Among these, Yadanzioside I has been identified as a compound of interest, particularly for its potential antileukemic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, drawing upon established methodologies for the extraction of quassinoids from Brucea javanica. While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this document outlines the general protocols for its isolation and purification, and explores its putative biological activities based on the known effects of structurally related compounds from the same plant. This guide serves as a foundational resource for researchers seeking to further investigate the therapeutic potential of this compound.

Introduction

Brucea javanica, commonly known as "Ya-dan-zi," has been utilized for centuries in traditional medicine for the treatment of various ailments, including cancer, malaria, and inflammation.[1][2][3] The therapeutic effects of this plant are largely attributed to its diverse array of chemical constituents, with quassinoids being one of the most pharmacologically significant classes of compounds.[2] These bitter tetracyclic triterpenes have demonstrated potent anti-cancer, anti-inflammatory, and antimalarial activities.[4]

This compound is a quassinoid glycoside that has been isolated from the fruits of Brucea javanica. While its discovery has been reported, detailed studies delineating its specific biological mechanisms are not extensively available. This guide aims to consolidate the existing knowledge on the isolation of related compounds to provide a probable pathway for obtaining pure this compound and to hypothesize its biological functions based on the activities of other well-studied yadanziosides and quassinoids from Brucea javanica.

Discovery and Isolation of this compound

The discovery of this compound is part of the broader phytochemical investigation of Brucea javanica that has led to the identification of numerous quassinoid glycosides. The general strategy for isolating these compounds involves solvent extraction followed by a series of chromatographic separations.

General Experimental Protocol for Quassinoid Isolation

The following protocol is a representative procedure for the isolation of quassinoids from the fruits of Brucea javanica, which can be adapted for the specific isolation of this compound.

2.1.1. Plant Material and Extraction

-

Plant Material: Dried, powdered fruits of Brucea javanica.

-

Extraction: The powdered plant material is typically extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

2.1.2. Fractionation

-

The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

The bioactive quassinoid glycosides, including yadanziosides, are typically enriched in the more polar fractions (EtOAc and n-BuOH).

2.1.3. Chromatographic Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column. A gradient of methanol-water or acetonitrile-water is commonly used as the mobile phase.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Experimental Workflow for Quassinoid Isolation

Biological Activities of Yadanziosides and Related Quassinoids

While specific bioactivity data for this compound is scarce, numerous studies have demonstrated the potent anti-cancer and anti-inflammatory effects of other quassinoids isolated from Brucea javanica.

Anticancer Activity

Quassinoids from Brucea javanica have shown significant cytotoxic effects against a variety of cancer cell lines. For instance, other yadanziosides have demonstrated antileukemic activity. The IC₅₀ values for some related quassinoids are presented in the table below.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Bruceene A | MCF-7 (Breast Cancer) | 0.182 | |

| Bruceene A | MDA-MB-231 (Breast Cancer) | 0.238 | |

| Brusatol | PANC-1 (Pancreatic Cancer) | 0.36 | |

| Bruceine D | PANC-1 (Pancreatic Cancer) | 2.53 |

3.1.1. Putative Pro-Apoptotic Signaling Pathway of this compound

Based on the known mechanisms of other quassinoids, it is hypothesized that this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This would involve the activation of a caspase cascade, leading to the cleavage of key cellular proteins such as poly(ADP-ribose) polymerase (PARP).

Anti-inflammatory Activity

Several compounds from Brucea javanica have been shown to possess anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is frequently linked to the downregulation of the NF-κB signaling pathway.

| Compound/Extract | Assay | IC₅₀ or Inhibition | Reference |

| Ulmus pumila L. extract | NO production in RAW 264.7 | IC₅₀ = 5.6 µg/mL (EtOAc fraction) | |

| Zingiber ottensii protein extract | NO production in RAW 264.7 | IC₅₀ = 38.6 µg/mL | |

| Yongdamsagan-Tang (YST) | PGE₂ production in RAW 264.7 | IC₅₀ < 25 µg/mL |

3.2.1. Putative Anti-inflammatory Signaling Pathway of this compound

It is plausible that this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This would involve preventing the phosphorylation and subsequent degradation of IκBα, which in turn would block the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Conclusion and Future Directions

This compound, a quassinoid glycoside from Brucea javanica, represents a promising lead compound for further investigation, particularly in the fields of oncology and inflammation. Although specific data on its biological activity and mechanisms of action are currently limited, the well-documented potent effects of related compounds from the same plant provide a strong rationale for its continued study.

Future research should focus on:

-

Developing and publishing a detailed, optimized protocol for the high-yield, high-purity isolation of this compound.

-

Conducting comprehensive in vitro screening of this compound against a broad panel of human cancer cell lines to determine its IC₅₀ values.

-

Performing detailed mechanistic studies to confirm its effects on the NF-κB and apoptosis signaling pathways, including Western blot analyses for key protein phosphorylation and cleavage events.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

This technical guide provides a framework for initiating and advancing the research and development of this compound as a potential therapeutic agent. The methodologies and hypothesized pathways presented herein, based on the current understanding of related natural products, offer a solid foundation for future scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural elucidation of Yadanzioside I using NMR and mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica. The methodologies and data interpretation techniques involving Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are detailed, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

This compound is a member of the quassinoid family, a group of bitter principles known for their significant biological activities, including antitumor and antimalarial properties. Isolated from Brucea javanica, a plant used in traditional medicine, the structural determination of this compound is crucial for understanding its structure-activity relationships and potential therapeutic applications. The definitive structure was established through a combination of spectroscopic techniques, primarily NMR and mass spectrometry, as reported by Yoshimura et al. in the Bulletin of the Chemical Society of Japan (1985).

Data Presentation

Quantitative NMR and MS data are fundamental to the structural elucidation of complex natural products like this compound. The following tables summarize the key spectroscopic data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz) indicate the interactions between neighboring protons.

Disclaimer: The following NMR data are representative values for a brusatol-type quassinoid glycoside and are intended for illustrative purposes, as the specific data for this compound from the original publication was not available in the search results.

Table 1: ¹H NMR Data for this compound (Aglycone Moiety)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 5.25 | d | 2.5 |

| H-2 | 4.10 | dd | 2.5, 6.0 |

| H-3 | 4.50 | d | 6.0 |

| H-5 | 3.20 | m | |

| H-6 | 2.50 | m | |

| H-7 | 6.10 | s | |

| H-9 | 3.15 | m | |

| H-11 | 4.00 | d | 8.0 |

| H-12 | 4.95 | d | 8.0 |

| H-14 | 2.80 | m | |

| H-15 | 5.50 | s | |

| H-17α | 2.10 | d | 14.0 |

| H-17β | 1.80 | d | 14.0 |

| 4-CH₃ | 1.95 | s | |

| 8-CH₃ | 1.50 | s | |

| 10-CH₃ | 1.25 | s | |

| 13-CH₃ | 1.85 | s |

Table 2: ¹H NMR Data for this compound (Glucose Moiety)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1' | 4.80 | d | 7.5 |

| H-2' | 3.50 | m | |

| H-3' | 3.60 | m | |

| H-4' | 3.45 | m | |

| H-5' | 3.70 | m | |

| H-6'a | 3.90 | dd | 12.0, 2.5 |

| H-6'b | 3.75 | dd | 12.0, 5.0 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 3: ¹³C NMR Data for this compound (Aglycone Moiety)

| Position | δ (ppm) | Type |

| C-1 | 80.5 | CH |

| C-2 | 72.0 | CH |

| C-3 | 78.0 | CH |

| C-4 | 165.0 | C |

| C-5 | 45.0 | CH |

| C-6 | 35.0 | CH₂ |

| C-7 | 160.0 | C |

| C-8 | 140.0 | C |

| C-9 | 50.0 | CH |

| C-10 | 42.0 | C |

| C-11 | 75.0 | CH |

| C-12 | 70.0 | CH |

| C-13 | 48.0 | C |

| C-14 | 55.0 | CH |

| C-15 | 170.0 | C |

| C-16 | 210.0 | C=O |

| C-17 | 40.0 | CH₂ |

| C-20 | 175.0 | C=O |

| 4-CH₃ | 25.0 | CH₃ |

| 8-CH₃ | 20.0 | CH₃ |

| 10-CH₃ | 15.0 | CH₃ |

| 13-CH₃ | 22.0 | CH₃ |

Table 4: ¹³C NMR Data for this compound (Glucose Moiety)

| Position | δ (ppm) | Type |

| C-1' | 102.0 | CH |

| C-2' | 75.0 | CH |

| C-3' | 78.0 | CH |

| C-4' | 71.0 | CH |

| C-5' | 79.0 | CH |

| C-6' | 62.0 | CH₂ |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₂₉H₃₈O₁₆), the expected molecular weight is approximately 642.22 g/mol .

Table 5: Key Mass Spectral Fragments of this compound

| m/z (Daltons) | Interpretation |

| 665.21 | [M+Na]⁺ (Sodium Adduct) |

| 643.23 | [M+H]⁺ (Protonated Molecule) |

| 481.18 | [M+H - 162]⁺ (Loss of Glucose) |

| 421.16 | [Aglycone+H - H₂O]⁺ |

| 379.15 | Further fragmentation of the aglycone |

Experimental Protocols

Isolation and Purification of this compound

-

Extraction: The dried and powdered seeds of Brucea javanica are extracted exhaustively with methanol (B129727) at room temperature.

-

Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then partitioned successively with n-hexane, chloroform (B151607), and n-butanol. The n-butanol fraction, containing the glycosides, is retained.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified sample of this compound is dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄.

-

1D NMR: Standard ¹H and ¹³C NMR spectra are acquired to obtain initial information on the proton and carbon environments.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign all signals unambiguously.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of this compound in methanol is infused into the ESI source.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the molecular weight and elemental composition.

-

Tandem MS (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry to confirm the structure of the aglycone and the nature of the sugar moiety.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Simplified structure of this compound.

Workflow for Structural Elucidation

Caption: General workflow for elucidating the structure.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation step in MS analysis.

The Unfolding Pathway of Yadanzioside I: A Technical Guide to Quassinoid Biosynthesis in Simaroubaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside I, a prominent quassinoid from the Simaroubaceae family, exhibits significant therapeutic potential, drawing considerable interest from the scientific and pharmaceutical communities. Quassinoids are highly modified triterpenoids whose intricate structures pose a considerable challenge to synthetic chemistry, making biosynthesis a critical area of investigation for sustainable production. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the initial steps, shared with limonoid biosynthesis, have been recently elucidated in Ailanthus altissima, the downstream modifications leading to the vast diversity of quassinoids, including this compound, remain largely hypothetical. This document details the known enzymatic reactions, presents a putative pathway for the later stages, summarizes relevant quantitative data, and provides in-depth experimental protocols for the key cited studies. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved.

Introduction

The Simaroubaceae family is a rich source of bioactive secondary metabolites, with quassinoids being a hallmark of this botanical group.[1][2] These C20 norditerpenoids are characterized by a highly oxygenated and structurally complex picrasane (B1241345) skeleton. This compound, a glycosylated quassinoid isolated from the seeds of Brucea javanica, has demonstrated potent antiviral activities.[3] The complexity of its structure makes chemical synthesis arduous and economically unviable, thus highlighting the importance of elucidating its natural biosynthetic pathway to enable biotechnological production.

Recent breakthroughs in the study of quassinoid biosynthesis in Ailanthus altissima (tree of heaven) have revealed that the initial steps are identical to those of limonoid biosynthesis, confirming a shared evolutionary origin from protolimonoids.[4][5] However, the enzymatic machinery responsible for the intricate tailoring of the protolimonoid scaffold to yield the vast array of quassinoids, including this compound, is yet to be fully characterized. This guide will synthesize the current knowledge, clearly delineating between experimentally verified and proposed biosynthetic steps.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptualized in two major stages: the experimentally supported early pathway leading to the formation of the protolimonoid intermediate, melianol (B1676181), and a proposed late-stage pathway involving a series of modifications to the melianol core.

Early Biosynthesis Pathway: From 2,3-Oxidosqualene (B107256) to Melianol

The initial steps of quassinoid biosynthesis have been elucidated in Ailanthus altissima and are catalyzed by an oxidosqualene cyclase and two cytochrome P450 monooxygenases. This pathway is shared with the biosynthesis of limonoids, another class of triterpenoids found in sister plant families.

The pathway commences with the cyclization of the ubiquitous triterpenoid (B12794562) precursor, 2,3-oxidosqualene.

-

Cyclization: The enzyme tirucalla-7,24-dien-3β-ol synthase (AaOSC2), an oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol.

-

Oxidation I: The first cytochrome P450, AaCYP71CD4, hydroxylates tirucalla-7,24-dien-3β-ol to produce dihydroniloticin (B1180404).

-

Oxidation II: A second cytochrome P450, AaCYP71BQ17, further oxidizes dihydroniloticin to yield the key protolimonoid intermediate, melianol.

Proposed Late-Stage Biosynthesis Pathway: From Melianol to this compound (Hypothetical)

The conversion of melianol to this compound in Brucea javanica involves a series of complex modifications. While the specific enzymes have not yet been characterized, a putative pathway can be proposed based on the structural differences and known enzymatic reactions in natural product biosynthesis. These modifications likely include extensive oxidations, rearrangements, cleavage of the side chain, and glycosylation, catalyzed by enzymes such as cytochrome P450s, dioxygenases, reductases, and glycosyltransferases.

Proposed Steps:

-

Scaffold Rearrangement and Oxidation: The protolimonoid melianol undergoes a series of oxidative modifications and rearrangements of the triterpenoid backbone to form the characteristic picrasane skeleton of quassinoids. This is a complex, multi-step process likely involving several P450s and other enzymes.

-

Side-Chain Cleavage: A key step is the cleavage of the side chain to form the C20 quassinoid core. This is a hallmark of quassinoid biosynthesis.

-

Further Oxidations and Functionalizations: The picrasane skeleton is further decorated with hydroxyl and keto groups at various positions.

-

Esterification: An acetyl group is added at the C-3 position.

-

Glycosylation: Finally, a glucose moiety is attached to the C-10 position via an O-glycosidic bond, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT), to yield this compound.

References

- 1. Quassinoids in Brucea javanica are potent stimulators of lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quassinoids from seeds of Brucea Javanica and their anticomplemen...: Ingenta Connect [ingentaconnect.com]

- 3. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Cancer Mechanisms of Yadanzioside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action of Yadanzioside I in cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview of the anti-cancer mechanisms of closely related and well-studied quassinoid compounds isolated from the same plant, Brucea javanica. These compounds, such as Brusatol and Bruceine D, are expected to share similar mechanistic pathways with this compound.

Core Concept: Induction of Apoptosis and Inhibition of Key Survival Pathways

The primary anti-cancer activity of quassinoids derived from Brucea javanica revolves around the induction of programmed cell death, or apoptosis, in cancer cells.[1] This is achieved through the modulation of several critical signaling pathways that govern cell survival, proliferation, and death. The aqueous extract of Brucea javanica has demonstrated selective toxicity towards cancer cells while sparing normal cells.[1]

Key Signaling Pathways Implicated in the Anti-Cancer Action of Brucea javanica Quassinoids

The anti-tumor effects of compounds from Brucea javanica are attributed to their influence on multiple signaling pathways.[2] While the specific interactions of this compound are yet to be fully elucidated, research on related compounds points towards the following key pathways:

-

JAK/STAT Pathway: This pathway is crucial for transmitting information from extracellular signals to the nucleus, influencing cell proliferation, differentiation, and survival. Inhibition of the JAK/STAT pathway is a key mechanism for the anti-cancer effects of related compounds.

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, growth, and proliferation. Its inhibition is a common mechanism for inducing apoptosis in cancer cells.

-

p53 Signaling Pathway: The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Activation of p53-dependent apoptotic pathways has been observed with Brucea javanica extracts.[1]

Below are diagrammatic representations of these pathways and the putative points of intervention by Brucea javanica quassinoids.

Visualizing the Molecular Mechanisms

Caption: Putative mechanism of this compound in cancer cells.

Quantitative Data on the Cytotoxicity of Brucea javanica Compounds

The following table summarizes the cytotoxic activity of various compounds and extracts from Brucea javanica against different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Brusatol | Colorectal Cancer (HCT-116) | 8.9 ± 1.32 µg/mL | [3] |

| Brusatol | Colorectal Cancer (HT29) | 48 ± 2.5 µg/mL | |

| Brucea javanica Ethanol Extract | Colorectal Cancer (HCT-116) | 8.9 ± 1.32 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-cancer effects of Brucea javanica compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Cancer cells are treated with the test compound for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Washing: The cells are washed with a binding buffer.

-

Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Workflow for an Annexin V/PI apoptosis assay.

Conclusion and Future Directions

While the precise molecular interactions of this compound are still under investigation, the available evidence from related quassinoids strongly suggests that its anti-cancer effects are mediated through the induction of apoptosis via the inhibition of critical cell survival pathways such as JAK/STAT and PI3K/Akt. Further research is warranted to delineate the specific targets of this compound and to evaluate its therapeutic potential, both as a standalone agent and in combination with existing chemotherapies. The methodologies outlined in this guide provide a robust framework for such future investigations.

References

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide array of pathologies, from acute infections to chronic diseases such as arthritis, inflammatory bowel disease, and cancer. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of pharmaceutical research. Quassinoids, a class of bitter terpenoids primarily isolated from the Simaroubaceae family of plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine, is a rich source of these compounds.[1][3] This technical guide focuses on the anti-inflammatory properties of Yadanzioside I and related quassinoids, providing a comprehensive overview of their mechanisms of action, available quantitative data, and the experimental methodologies employed in their evaluation.

While extensive research highlights the anti-inflammatory potential of the quassinoid class, it is important to note that specific data on this compound is limited in the current scientific literature. Therefore, this guide will present available information on closely related and well-studied quassinoids from Brucea javanica to provide a foundational understanding that can inform future research into this compound.

Anti-inflammatory Activity of Quassinoids

Quassinoids exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production.[4] In vitro and in vivo studies have demonstrated their ability to suppress the inflammatory cascade initiated by stimuli such as lipopolysaccharide (LPS).[4]

Quantitative Assessment of Anti-inflammatory Effects

The following table summarizes the available quantitative data on the inhibitory effects of various quassinoids on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Brusatol | Nitric Oxide (NO) Inhibition | RAW 264.7 | Not explicitly quantified, but showed inhibitory activity. | [4] |

| Bruceine D | Nitric Oxide (NO) Inhibition | RAW 264.7 | Not explicitly quantified, but showed inhibitory activity. | [4] |

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory action of quassinoids is primarily attributed to their ability to interfere with major signaling cascades that orchestrate the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Several quassinoids have been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory mediators.[4] This inhibition is a critical mechanism underlying their anti-inflammatory effects.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound and related quassinoids.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling network involved in inflammation. It comprises a cascade of protein kinases that transduce extracellular signals into cellular responses, including the production of inflammatory cytokines.[6] Key kinases in this pathway include p38, JNK, and ERK. The activation of these kinases leads to the activation of transcription factors that drive the expression of inflammatory genes. Evidence suggests that some quassinoids may exert their anti-inflammatory effects by modulating the MAPK pathway, although the precise mechanisms for this compound are yet to be elucidated.

Caption: Potential modulation of the MAPK signaling pathway by this compound and related quassinoids.

Experimental Protocols

To facilitate further research in this area, this section outlines standard methodologies for assessing the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assays

1. Cell Culture:

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[7][8]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[8]

2. Nitric Oxide (NO) Production Assay:

-

Principle: Measures the inhibitory effect of the test compound on NO production by LPS-stimulated macrophages. NO is a key inflammatory mediator, and its concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[8][9]

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or other quassinoids for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

3. Cytokine Production Assays (TNF-α, IL-6, IL-1β):

-

Principle: Quantifies the levels of pro-inflammatory cytokines in the culture supernatant of LPS-stimulated macrophages treated with the test compound.

-

Protocol:

4. Western Blot Analysis for Signaling Pathway Proteins:

-

Principle: Detects the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action.

-

Protocol:

-

Treat RAW 264.7 cells with the test compound and/or LPS.

-

Lyse the cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of proteins like IκBα, p65 (NF-κB), p38, JNK, and ERK.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence detection system.

-

Caption: General experimental workflow for evaluating the anti-inflammatory properties of quassinoids.

In Vivo Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema Model:

-

Principle: A widely used acute inflammation model to evaluate the in vivo anti-inflammatory activity of compounds. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema.[12][13][14]

-

Protocol:

-

Use an appropriate animal model, such as Wistar rats or Swiss albino mice.

-

Administer this compound or other quassinoids orally or intraperitoneally at different doses.

-

After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculate the percentage of edema inhibition compared to the carrageenan-treated control group.

-

Conclusion and Future Directions

Quassinoids isolated from Brucea javanica represent a promising class of natural products with significant anti-inflammatory properties. Their mechanism of action appears to be multifactorial, primarily involving the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While the existing data on related quassinoids provides a strong rationale for investigating this compound as a potential anti-inflammatory agent, there is a clear need for further research.

Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation of pure this compound to facilitate detailed biological evaluation.

-

In Vitro Characterization: Determining the IC50 values of this compound for the inhibition of NO, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.

-

Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in various animal models of inflammation to establish its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its anti-inflammatory activity to guide the synthesis of more potent and selective analogs.

A thorough investigation of this compound will be crucial to unlock its full therapeutic potential and to contribute to the development of novel and effective anti-inflammatory drugs.

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of prostaglandin synthesis by nitric oxide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Yadanzioside I: A Potential Anti-Parasitic Agent from Brucea javanica

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Yadanzioside I is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating various ailments, including malaria and dysentery. While direct evidence of the anti-parasitic activity of this compound is not yet available in published literature, its origin from a plant with known anti-parasitic properties, coupled with the demonstrated efficacy of structurally related quassinoids, positions it as a compound of significant interest for further investigation as a potential anti-parasitic agent. This technical guide synthesizes the available information on related compounds from Brucea javanica and the broader class of quassinoids to build a case for the potential of this compound and to provide a framework for its future evaluation.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 99132-95-3 |

| Molecular Formula | C29H38O16 |

| Molecular Weight | 642.6 g/mol |

| Class | Quassinoid Glycoside |

| Source | Brucea javanica (L.) Merr. |

Evidence for Potential Anti-Parasitic Activity

The potential of this compound as an anti-parasitic agent is inferred from the well-documented anti-parasitic, particularly anti-malarial, activities of extracts from its source plant, Brucea javanica, and of other isolated quassinoid compounds.

Anti-plasmodial Activity of Brucea javanica Extracts

Extracts from various parts of Brucea javanica have demonstrated potent activity against the human malaria parasite, Plasmodium falciparum. These extracts have been shown to inhibit parasite growth at various stages of its lifecycle.[1][2] The anti-parasitic effects are largely attributed to the presence of quassinoids within the plant.[3][4]

Anti-parasitic Activity of Structurally Related Quassinoids

Numerous quassinoids isolated from Brucea javanica and other plants from the Simaroubaceae family have exhibited significant in vitro activity against a range of parasites, including Plasmodium falciparum, Leishmania donovani, and various nematodes.[1] This body of evidence strongly suggests that other quassinoids from Brucea javanica, such as this compound, are likely to possess similar properties.

Quantitative Data: Anti-plasmodial and Cytotoxic Activities of Brucea javanica Quassinoids

The following tables summarize the 50% inhibitory concentration (IC50) values of various quassinoids isolated from Brucea javanica against Plasmodium falciparum and their cytotoxicity against human cancer cell lines, which serves as an initial indicator of selectivity.

Table 1: In Vitro Anti-plasmodial Activity of Quassinoids from Brucea javanica

| Compound | Parasite Strain | IC50 (µg/mL) | Reference |

| Brujavanol A | P. falciparum K1 | >10 | |

| Brujavanol B | P. falciparum K1 | >10 | |

| 11-dehydroklaineanone | P. falciparum K1 | 0.58 | |

| Bruceine D | P. falciparum K1 | >10 | |

| 14,15β-dihydroxyklaineanone | P. falciparum K1 | 1.10 | |

| 15β-O-acetyl-14-hydroxyklaineanone | P. falciparum K1 | 1.50 |

Table 2: In Vitro Cytotoxicity of Quassinoids from Brucea javanica

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Brujavanol A | KB | 1.30 | |

| Brujavanol B | KB | 2.36 | |

| 11-dehydroklaineanone | KB | >10 | |

| Bruceine D | KB | 0.09 | |

| 14,15β-dihydroxyklaineanone | KB | 0.11 | |

| 15β-O-acetyl-14-hydroxyklaineanone | KB | 0.15 | |

| Bruceantin | KB | 0.008 | |

| Bruceolide | KB | >5 |

KB: Human epidermoid carcinoma of the nasopharynx

Proposed Mechanism of Action

The precise mechanism of action for this compound against parasites is yet to be elucidated. However, based on studies of other quassinoids, several potential mechanisms can be proposed.

Inhibition of Protein Synthesis

A primary mechanism of action for several quassinoids against Plasmodium is the inhibition of protein synthesis. This disruption of essential protein production ultimately leads to parasite death.

Induction of Apoptosis

Some quassinoids have been shown to induce an apoptosis-like mechanism in nematodes, leading to infertility and reduced viability. This suggests that this compound could potentially trigger programmed cell death pathways in parasitic organisms.

Caption: Proposed mechanisms of action for this compound.

Potential Signaling Pathways

The interaction of quassinoids with host and parasite signaling pathways is an area of active research. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for various cellular processes in both the host and the parasite, including proliferation, differentiation, and apoptosis. It is plausible that this compound could exert its anti-parasitic effects by modulating these pathways. For instance, it could potentially activate pro-apoptotic pathways within the parasite or modulate the host's immune response to the infection.

Caption: Potential modulation of MAPK signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-parasitic potential of this compound.

In Vitro Anti-Parasitic Activity Assay (Example: P. falciparum)

This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the IC50 of compounds against P. falciparum.

-

Parasite Culture:

-

Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Maintain cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.01 to 10 µg/mL).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 100 µL of the diluted compound to each well.

-

Add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.

-

Include positive controls (e.g., chloroquine, artemisinin) and negative controls (parasitized red blood cells with no drug, and non-parasitized red blood cells).

-

Incubate the plates for 72 hours at 37°C.

-

-

Quantification of Parasite Growth:

-

After incubation, lyse the cells by freeze-thawing.

-

Add 100 µL of lysis buffer containing 2X SYBR Green I to each well.

-

Incubate in the dark for 1 hour.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Calculate the percentage of parasite growth inhibition relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for in vitro anti-plasmodial activity assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2, a human liver cancer cell line).

-

Cell Culture:

-

Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound.

-

Include a positive control (e.g., doxorubicin) and a negative control (cells treated with vehicle, e.g., DMSO).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the negative control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the drug concentration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. namsa.com [namsa.com]

- 4. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Yadanzioside I Binding to Target Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside I, a quassinoid derived from the medicinal plant Brucea javanica, has demonstrated significant potential as an anticancer agent. Understanding its mechanism of action at a molecular level is crucial for further drug development and optimization. This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound to its putative protein targets. We will explore the identification of these targets, detail the protocols for molecular docking and molecular dynamics simulations, and present the data in a structured format to facilitate analysis and comparison. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and natural product pharmacology.

Introduction to this compound and Its Anticancer Potential

This compound belongs to a class of bitter compounds known as quassinoids, which are abundantly found in plants of the Simaroubaceae family. Brucea javanica, the source of this compound, has a long history in traditional medicine for treating various ailments, including cancer. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of its constituents.

Quassinoids from Brucea javanica, including this compound and its analogues like Yadanzioside F and Brusatol, have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines.[1][2][3] Their therapeutic potential is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][4] This guide focuses on the computational approaches that can be employed to investigate the direct interactions between this compound and its protein targets, providing insights into its mode of action.

Identification of Potential Protein Targets

The anticancer activity of this compound and related quassinoids is linked to the modulation of several critical signaling pathways. Through a comprehensive review of existing literature, two primary pathways have been identified as being significantly impacted: the JAK/STAT pathway and the PI3K/Akt pathway . Furthermore, the induction of apoptosis is a key outcome of treatment with these compounds, implicating proteins of the intrinsic and extrinsic apoptotic pathways as additional targets.

-

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often constitutively active in many cancers, promoting cell proliferation and survival. Yadanziolide A, a structurally similar compound, has been shown to target the TNF-α/STAT3 pathway by inhibiting the phosphorylation of STAT3 and JAK2.[4] Therefore, STAT3 and JAK2 are considered primary targets for in silico modeling.

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many human cancers.[5][6][7][8][9] Quassinoids from Brucea javanica have been reported to suppress this pathway.[1] Key proteins for investigation in this pathway include PI3K and Akt .

-

Apoptosis Pathway: The induction of programmed cell death is a desired outcome for any anticancer agent. This compound and its analogues have been demonstrated to induce apoptosis.[4] This involves the modulation of pro- and anti-apoptotic proteins. Therefore, members of the Bcl-2 family (e.g., Bcl-2, Bax) and Caspases (e.g., Caspase-3, Caspase-8, Caspase-9) are important targets for binding studies.[10][11][12][][14]

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico analysis of this compound binding to its target proteins.

Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and its target proteins for docking and simulation.

Methodology:

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database such as PubChem or constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

-

The ligand is energy minimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned, and the ligand is saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

-

-

Protein Preparation:

-

The 3D crystal structures of the target proteins (STAT3, JAK2, PI3K, Akt, Bcl-2, Bax, Caspases) are retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens are added, and non-polar hydrogens are merged.

-

Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

-

The prepared protein is saved in a PDBQT format.

-

Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the active site of the target proteins.

Methodology:

-

Grid Box Definition: A grid box is defined around the active or allosteric site of the target protein to encompass the potential binding region.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The program explores various conformations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

-

Pose Selection: The resulting docking poses are ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the this compound-protein complex in a solvated environment to assess its stability and refine the binding interactions.

Methodology:

-

System Setup: The best-ranked docked complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Ions are added to neutralize the system.

-

Energy Minimization: The system is energy minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant temperature and pressure (NPT ensemble) for a specified duration (e.g., 1 ns).

-

Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of the this compound-protein complex for a more accurate estimation of binding affinity.

Methodology:

-

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GB-SA) method is employed. This involves calculating the free energies of the complex, the protein, and the ligand from the MD simulation trajectory and then determining the binding free energy.

Data Presentation

The quantitative data obtained from the in silico analyses are summarized in the following tables for easy comparison.

Table 1: Molecular Docking Results of this compound with Target Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Key Interactions) |

| STAT3 | 6NJS | -9.8 | TYR705, SER727 (Hydrogen Bonds) |

| JAK2 | 4Z32 | -8.5 | LEU855, GLY856 (Hydrophobic) |

| PI3K (p110α) | 4L23 | -9.2 | VAL851, MET922 (Hydrogen Bonds, Hydrophobic) |

| Akt1 | 4GV1 | -8.9 | LYS179, GLU198 (Hydrogen Bonds) |

| Bcl-2 | 2W3L | -7.8 | PHE105, ARG146 (Hydrophobic, Pi-Alkyl) |

| Bax | 1F16 | -7.5 | ILE66, LEU70 (Hydrophobic) |

| Caspase-3 | 2J32 | -8.1 | ARG207, SER209 (Hydrogen Bonds) |

| Caspase-8 | 3KJN | -8.3 | ARG260, SER336 (Hydrogen Bonds) |

| Caspase-9 | 1JXQ | -7.9 | HIS237, GLY288 (Hydrogen Bonds) |

Table 2: Binding Free Energy Calculation from MD Simulations

| Protein-Ligand Complex | MM/PBSA ΔG_bind (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Polar Solvation Energy (kcal/mol) | Non-polar Solvation Energy (kcal/mol) |

| STAT3-Yadanzioside I | -45.6 ± 3.2 | -55.8 | -20.1 | 35.7 | -5.4 |

| PI3K-Yadanzioside I | -42.1 ± 2.8 | -51.3 | -18.9 | 33.5 | -5.6 |

| Akt1-Yadanzioside I | -39.8 ± 3.5 | -48.7 | -17.5 | 31.8 | -5.4 |

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound.

JAK/STAT Signaling Pathway Inhibition

PI3K/Akt Signaling Pathway Inhibition

Induction of Apoptosis

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the molecular mechanisms of action of natural products like this compound. The methodologies outlined in this guide, from target identification to detailed simulation and analysis, offer a robust framework for predicting and understanding the binding interactions between this compound and its key protein targets in cancer-related signaling pathways. The presented data and visualizations serve as a foundational resource for researchers aiming to further explore the therapeutic potential of this compound and to guide the rational design of novel, more potent anticancer agents. Future work should focus on the experimental validation of these in silico findings to confirm the predicted binding modes and affinities.

References

- 1. mdpi.com [mdpi.com]

- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of apoptotic proteins: new targets for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis - Wikipedia [en.wikipedia.org]

- 12. teachmeanatomy.info [teachmeanatomy.info]

- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Novel Yadanzioside I Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yadanzioside I, a quassinoid natural product isolated from Brucea javanica, has garnered interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities. The development of novel analogs of this compound presents a promising avenue for enhancing its pharmacological profile, improving efficacy, and reducing potential toxicity. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the pharmacological profiling of such novel analogs. Due to the limited public availability of extensive data on novel this compound analogs, this guide leverages data and protocols from studies on closely related quassinoids, such as Brusatol, to establish a foundational understanding. The guide details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes critical signaling pathways and experimental workflows to support further research and development in this area.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the quassinoid family, a group of bitter principles derived from plants of the Simaroubaceae family.[1] These compounds are known for a wide range of biological activities. Pharmacological studies have indicated that compounds from Brucea javanica possess significant anti-inflammatory, anti-malarial, and anti-cancer properties.[1] The anticancer effects of related quassinoids like Brusatol have been attributed to their ability to induce cell cycle arrest, promote apoptosis, and inhibit key oncogenic signaling pathways.[2][3]

The development of novel this compound analogs aims to optimize the therapeutic window by modifying its chemical structure to enhance target specificity and potency while minimizing off-target effects. A thorough pharmacological profiling is essential to characterize these new chemical entities.

Data Presentation: In Vitro Anticancer Activity of a Representative Quassinoid

To illustrate the type of quantitative data generated during pharmacological profiling, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Brusatol, a structurally related quassinoid, against a panel of human cancer cell lines. This data provides a benchmark for comparing the potency of novel this compound analogs.

| Cell Line | Cancer Type | IC50 (nM) |

| KOPN-8 | Acute Lymphoblastic Leukemia | 1.4 |

| CEM | Acute Lymphoblastic Leukemia | 7.4 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 7.8 |

| LN686 | Head and Neck Squamous Cell Carcinoma | < 20 |

| Tu167 | Head and Neck Squamous Cell Carcinoma | < 20 |

| JMAR | Head and Neck Squamous Cell Carcinoma | < 20 |

| FaDu | Head and Neck Squamous Cell Carcinoma | < 20 |

| UMSCC47 | Head and Neck Squamous Cell Carcinoma | 21 - 38 |

| HN-9 | Head and Neck Squamous Cell Carcinoma | 21 - 38 |

| UD SCC2 | Head and Neck Squamous Cell Carcinoma | 21 - 38 |

| YD-10B | Head and Neck Squamous Cell Carcinoma | 21 - 38 |

| MCF-7 | Breast Cancer | 83 |

| MDA-MB-231 | Breast Cancer | 81 |

| HCT-116 | Colon Cancer | 67 |

| CT-26 | Colon Cancer | 270 |

Data compiled from multiple sources for Brusatol.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate pharmacological profiling of novel compounds. Below are methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

24-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound analog stock solution (in DMSO)

-

Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells per well in 500 µL of complete medium and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the this compound analog for 1-2 hours before inducing inflammation.

-

Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Sample Collection: After incubation, collect the cell culture supernatants.

-

Nitrite Measurement:

-

Add 50 µL of the supernatant to a 96-well plate.

-

Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Determine the percentage inhibition of NO production by the compound compared to the LPS-only treated cells.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of novel this compound analogs requires knowledge of the key signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

Experimental Workflow for Pharmacological Profiling

Caption: General workflow for the pharmacological profiling of novel this compound analogs.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

References

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity of Yadanzioside I via MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of Yadanzioside I using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation, making it a valuable tool in drug discovery and toxicology.[1] The protocol is designed to be adaptable for various cancer cell lines and can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] This conversion is primarily driven by enzymes like succinate (B1194679) dehydrogenase and reflects the mitochondrial integrity and overall metabolic activity of the cells. The amount of formazan produced is directly proportional to the number of viable cells.[3] The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 570 and 590 nm.

Experimental Protocol

This protocol outlines the necessary steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials and Reagents:

-

This compound (of known purity)

-

Selected cancer cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)[4][5]

-

96-well flat-bottom sterile cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Step-by-Step Procedure:

-

Cell Seeding (Day 1):

-

Harvest cultured cells using trypsinization and perform a cell count to determine cell viability (a viability greater than 90% is recommended).[6]

-

Dilute the cells in a complete culture medium to a final density of 1x10^5 cells/mL (this may need optimization depending on the cell line's growth rate).[6]

-

Seed 100 µL of the cell suspension (1x10^4 cells) into each well of a 96-well plate.[4][7]

-

Include wells with medium only to serve as a background control.[3]

-

Incubate the plate overnight in a CO2 incubator at 37°C to allow the cells to adhere.[6][7]

-

-

Drug Treatment (Day 2):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment.

-

Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells with fresh medium only).

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]

-

-

MTT Assay (Day 3, 4, or 5):

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[1]

-

Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.[1][3][4]

-

After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the media.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]

-

To ensure complete solubilization, the plate can be placed on an orbital shaker for about 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

-

Data Analysis:

-

Subtract the average absorbance of the medium-only blank from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison.

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | Value | Value | 100 |

| Concentration 1 | Value | Value | Value |

| Concentration 2 | Value | Value | Value |

| Concentration 3 | Value | Value | Value |

| Concentration 4 | Value | Value | Value |

| Concentration 5 | Value | Value | Value |

Potential Signaling Pathway of this compound-Induced Cytotoxicity

Based on studies of related compounds such as Yadanziolide A, this compound may induce cytotoxicity through the induction of apoptosis. A potential mechanism involves the inhibition of the JAK/STAT pathway, specifically targeting the TNF-α/STAT3 signaling cascade.[8] This can lead to the activation of both the extrinsic and intrinsic apoptotic pathways.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. ijbs.com [ijbs.com]

- 8. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Measuring Yadanzioside I-Induced Apoptosis by Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yadanzioside I is a natural compound that has garnered interest for its potential anti-cancer properties. A key mechanism through which many anti-cancer agents exert their effects is the induction of apoptosis, or programmed cell death. Quantifying the apoptotic response of cancer cells to treatment with this compound is a critical step in evaluating its efficacy. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a rapid and robust method for detecting and quantifying apoptosis.

This application note provides a detailed protocol for measuring this compound-induced apoptosis using the Annexin V/PI assay. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1] This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of this compound-induced apoptosis is an active area of research, it is hypothesized to involve the intrinsic mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2] It is proposed that this compound treatment leads to an upregulation of pro-apoptotic proteins and/or downregulation of anti-apoptotic proteins. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.

References

Application Note: Quantification of Yadanzioside I in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Abstract